L-N-Boc-5-chlorotryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680987 | |
| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-08-4 | |
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-5-chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for L N Boc 5 Chlorotryptophan
Chemical Synthesis Approaches
Chemical methods provide a foundational route to L-N-Boc-5-chlorotryptophan, primarily relying on the functionalization of a tryptophan precursor.
Precursor-Based Synthesis from Tryptophan
The most direct chemical synthesis begins with the naturally occurring amino acid L-tryptophan. This process typically involves two sequential steps: protection of the amino group followed by chlorination of the indole (B1671886) ring.
First, the α-amino group of L-tryptophan is protected with a Boc group. This is commonly achieved by reacting L-tryptophan with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, under basic conditions. lookchem.com This step is crucial to prevent unwanted side reactions at the amino group during the subsequent halogenation. lookchem.com
Once N-Boc-L-tryptophan is formed, the next step is the regioselective introduction of a chlorine atom at the 5-position of the indole ring. This is typically accomplished using a suitable chlorinating agent. An alternative, albeit less common, pathway involves starting with 5-chloro-L-tryptophan and subsequently introducing the Boc protecting group using (Boc)₂O. lookchem.com This route is contingent on the commercial availability and cost-effectiveness of the chlorinated precursor.
Regioselective Halogenation Strategies
Achieving regioselectivity in the chlorination of the electron-rich indole ring is a significant chemical challenge. Direct halogenation can often yield a mixture of isomers. Therefore, specific reagents and conditions are employed to favor substitution at the C5 position.
Electrophilic halogenating agents like N-chlorosuccinimide (NCS) are commonly used for this purpose. The choice of solvent and reaction temperature is critical in directing the substitution. While classical methods using agents like sulfuryl chloride (SO₂Cl₂) have been reported, they can sometimes lack the desired selectivity.
More advanced strategies, such as transition-metal-catalyzed C-H activation, offer a powerful tool for the site-selective functionalization of complex molecules. chemrxiv.org These methods can provide high regioselectivity in the synthesis of substituted tryptophans, although their application may be substrate-dependent. chemrxiv.org The table below summarizes reagents used in the synthesis of halogenated tryptophan derivatives.
Table 1: Reagents in Chemical Halogenation of Tryptophan Derivatives
| Reagent | Halogen Introduced | Typical Substrate | Notes |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Chlorine | N-Boc-L-tryptophan | Common electrophilic chlorinating agent. |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorine | N-Boc-L-tryptophan | A powerful chlorinating agent mentioned for this transformation. |
| N-Bromosuccinimide (NBS) | Bromine | L-tryptophan | Used for regioselective bromination, often at C7, with selectivity dependent on conditions. |
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic methods, leveraging the specificity of enzymes, present a green and highly selective alternative to traditional chemical synthesis. chemanager-online.com These approaches can overcome challenges of regioselectivity and stereocontrol inherent in chemical methods.
Enzymatic Halogenation Techniques for Tryptophan Analogs
A class of enzymes known as flavin-dependent halogenases (FDHs) has been identified for their ability to catalyze the regioselective halogenation of aromatic compounds, including tryptophan. rsc.orgacs.org These enzymes utilize a reduced flavin cofactor (FADH₂), molecular oxygen, and a halide salt to install a halogen onto an electron-rich substrate. acs.orgacs.org
The regioselectivity of these enzymes is remarkable, with different halogenases targeting specific positions on the tryptophan indole ring. mdpi.comacs.org For the synthesis of the 5-chloro derivative, specific enzymes are of particular interest:
PyrH : This tryptophan 5-halogenase is known to selectively chlorinate tryptophan at the C5 position. mdpi.comchemrxiv.org
MibH : Identified from the biosynthetic gene cluster of the lantibiotic NAI-107, MibH is an FADH₂-dependent tryptophan halogenase that generates 5-chloro-l-tryptophan. acs.org
These enzymes offer a direct biocatalytic route to 5-chlorotryptophan, which can then be chemically protected with a Boc group in a subsequent chemoenzymatic step. The high selectivity of these enzymes avoids the formation of unwanted isomers and simplifies downstream purification. acs.org
Table 2: Regioselectivity of Tryptophan Halogenases
| Enzyme | Halogenation Position | Source Organism (Example) | Reference |
|---|---|---|---|
| PyrH | C5 | Streptomyces rugosporus | mdpi.comchemrxiv.org |
| MibH | C5 | Actinoplanes sp. | acs.org |
| SttH | C6 | Streptomyces toxytricini | mdpi.com |
| RebH | C7 | Lechevalieria aerocolonigenes | acs.orgmdpi.com |
| PrnA | C7 | Pseudomonas fluorescens | acs.orgmdpi.com |
Engineered Tryptophan Synthases for Noncanonical Amino Acid Production
An alternative and powerful biocatalytic strategy employs the enzyme tryptophan synthase (TrpS). chemanager-online.comchemanager-online.com The catalytic β-subunit of this enzyme, TrpB, naturally synthesizes L-tryptophan from indole and L-serine. nih.gov Through directed evolution and protein engineering, scientists have created variants of TrpB with expanded substrate scope, enabling them to accept substituted indoles for the synthesis of noncanonical amino acids. chemanager-online.comnih.gov
For the production of 5-chlorotryptophan, an engineered TrpB variant is used to catalyze the reaction between 5-chloroindole (B142107) and L-serine. nih.govscispace.com This method offers excellent stereocontrol, producing the desired L-enantiomer exclusively. It has proven to be highly efficient, with some studies reporting high conversion yields. nih.govscispace.com The resulting 5-chlorotryptophan can then be isolated and subjected to a chemical Boc-protection step to yield the final product, this compound. This chemoenzymatic route combines the substrate flexibility and high yield of engineered enzymes with standard chemical protection strategies.
Table 3: Biocatalytic Synthesis of 5-Chlorotryptophan using Tryptophan Synthase
| Enzyme System | Substrates | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Engineered Tryptophan Synthase (in engineered biofilm) | 5-chloroindole, L-serine | 5-chlorotryptophan | 78% | scispace.com |
| Engineered TrpB Variant (TmTrpB) | 5-chloroindole, L-serine | 5-chlorotryptophan | 94% (isolated yield) | nih.gov |
L N Boc 5 Chlorotryptophan As a Strategic Building Block in Peptide and Protein Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of amino acids into a desired sequence on an insoluble polymer support. bachem.com L-N-Boc-5-chlorotryptophan is specifically designed for use in one of the major SPPS strategies. In this process, the growing peptide chain is anchored to a solid resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. bachem.comiris-biotech.de The repetitive nature of SPPS, involving cycles of deprotection and coupling, is well-suited for automation. iris-biotech.debeilstein-journals.org
The use of this compound is integral to the Boc/benzyl (Boc/Bzl) protecting group strategy for SPPS. bachem.combeilstein-journals.org In this methodology, the N-terminal α-amino group of the growing peptide chain is protected by the acid-labile Boc group, which is considered a temporary protecting group. beilstein-journals.orgchempep.com At the beginning of each synthesis cycle, the Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling reaction. chempep.comdu.ac.in
This deprotection condition is carefully chosen to be selective; it must cleave the N-terminal Boc group without affecting the more robust protecting groups on the amino acid side chains (often benzyl-based) or the ester linkage anchoring the peptide to the resin. beilstein-journals.orgdu.ac.in These "permanent" protecting groups are only removed at the final stage of the synthesis, which requires a much stronger acid like anhydrous hydrofluoric acid (HF). beilstein-journals.orgchempep.com The Boc group is stable towards most bases and nucleophiles, allowing for orthogonal protection schemes where other protecting groups, such as the base-labile Fmoc group, could be used for other functionalities if needed. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Major SPPS Protecting Group Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) (acid-labile) | Piperidine (base-labile) |
| Side-Chain Protection | Benzyl (Bzl) derivatives | tert-Butyl (tBu) derivatives |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Orthogonality | High, based on differential acid lability. | High, based on acid vs. base lability. organic-chemistry.org |
The use of this compound is fundamental to ensuring the orderly assembly of the peptide and the high purity of the final product. lookchem.com The Boc group effectively masks the nucleophilicity of the α-amino group, preventing it from participating in unwanted side reactions during the activation and coupling of the subsequent amino acid. lookchem.comorganic-chemistry.org This directed approach ensures that peptide bonds form only at the intended position, which is critical for maintaining the correct amino acid sequence. sigmaaldrich.com
Integration with Boc Chemistry Protecting Group Strategies
Applications in Solution-Phase Peptide Synthesis
While SPPS is dominant for research and automated synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS) remains a valuable method, particularly for the large-scale and cost-effective production of peptides. beilstein-journals.orgnih.gov In solution-phase synthesis, this compound fulfills the same essential function as in SPPS: the Boc group serves as a temporary N-terminal protecting group during amide bond formation. jk-sci.com
The key difference is that after each coupling step, the resulting protected peptide intermediate must be isolated from the reaction mixture and purified before proceeding to the next cycle of deprotection and coupling. beilstein-journals.org This can be challenging if intermediates have poor solubility. nih.gov Modern solution-phase techniques have been developed to address this, such as the AJIPHASE® method, which utilizes a solubility-enhancing anchor molecule to allow for purification via solvent extraction rather than precipitation, improving the efficiency of the process. nih.gov
Utilization in the Synthesis of Modified Peptides and Peptidomimetics
This compound is a key reagent for creating modified peptides and peptidomimetics—molecules designed to mimic natural peptides but with enhanced therapeutic properties. lookchem.comnih.gov The replacement of standard amino acids with non-canonical variants like 5-chlorotryptophan can lead to compounds with improved stability, bioavailability, and receptor binding affinity. mdpi.commdpi.com
5-chlorotryptophan is classified as a non-canonical amino acid (ncAA) because it is not one of the 20 proteinogenic amino acids directly encoded by the universal genetic code. mdpi.compreprints.org The incorporation of ncAAs is a powerful strategy in medicinal chemistry to fine-tune the pharmacological profile of a peptide. mdpi.comnih.gov
An orthogonal protecting group strategy is a sophisticated chemical approach that allows for the selective removal of one type of protecting group in a molecule without affecting others. organic-chemistry.orguchicago.edu This is critical for the synthesis of complex molecules that require site-specific modifications. bham.ac.uk
In the context of a peptide containing this compound, an orthogonal strategy could be employed to modify the indole (B1671886) side chain after its incorporation into the peptide backbone. This would require the use of an additional, distinct protecting group on the indole nitrogen. This side-chain protecting group would need to be stable to the TFA used for removing the N-terminal Boc group during synthesis. After the full peptide chain is assembled, this specific indole protecting group could be removed using a unique set of chemical conditions (e.g., treatment with hydrazine (B178648) or photolysis, depending on the group) that leave all other protecting groups intact. numberanalytics.comsigmaaldrich.com This unmasks the indole nitrogen, allowing for a specific chemical reaction, such as alkylation or acylation, to be performed exclusively at that site, thereby creating a uniquely functionalized peptide. sigmaaldrich.com
Table 2: List of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Boc-Trp(5-Cl)-OH |
| Trifluoroacetic Acid | TFA |
| Di-tert-butyl dicarbonate | Boc Anhydride, Boc₂O |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Benzyl | Bzl |
| tert-Butyl | tBu |
| Hydrofluoric Acid | HF |
| Piperidine |
Incorporation of Non-Canonical Amino Acids
Contribution to Chemical Protein Synthesis via Ligation Strategies
The chemical synthesis of large proteins relies on the ability to chemically join smaller, unprotected peptide segments in a process known as ligation. google.com While Native Chemical Ligation (NCL) at cysteine residues is the most established method, the low natural abundance of cysteine can be limiting. wikipedia.orgnih.gov The incorporation of non-canonical amino acids, such as this compound, into peptide chains provides a strategic advantage by introducing unique chemical functionalities that enable novel ligation strategies. This building block contributes to chemical protein synthesis primarily through two distinct mechanisms: by facilitating ligation directly at the tryptophan residue through an auxiliary-mediated approach and by serving as a reactive handle for post-synthesis modifications via transition-metal-catalyzed cross-coupling reactions.
A key challenge in peptide chemistry is the development of methods that allow for the joining of peptide fragments at amino acids other than cysteine. frontiersin.org Research has led to the development of ligation-desulfurization strategies that can be applied to tryptophan residues. rsc.org This method transforms the tryptophan indole side chain into a temporary ligation site. The process begins with the chemoselective sulfenylation of the indole ring at its C2-position, which installs a thiol-containing auxiliary group. rsc.orgresearchgate.net A peptide containing this N-terminal 2-thiol-tryptophan can then undergo a native chemical ligation reaction with a second peptide that possesses a C-terminal thioester. rsc.org Following the successful ligation of the two fragments, the thiol auxiliary is removed through a reductive desulfurization process, which ultimately yields a native peptide bond at the tryptophan site. rsc.org The utility of this powerful strategy has been demonstrated in the synthesis of a glycosylated fragment of the chemokine receptor CXCR1. rsc.org
The incorporation of this compound is strategic for this process. The Boc (tert-butyloxycarbonyl) group provides essential protection for the α-amine during solid-phase peptide synthesis (SPPS). Furthermore, the electron-withdrawing nature of the chlorine atom at the 5-position of the indole ring can influence the electronic properties and reactivity of the ring, potentially impacting the efficiency of the initial electrophilic sulfenylation step at the C2-position.
Table 1: Overview of Tryptophan-Assisted Ligation-Desulfurization
| Phase | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Peptide Synthesis | Incorporation of this compound into the N-terminal peptide segment. | Standard Fmoc or Boc SPPS | Peptide with a 5-chlorotryptophan residue. |
| Auxiliary Installation | Electrophilic sulfenylation of the tryptophan indole ring at the C2-position. rsc.org | 2,2'-Dithiobis(5-nitropyridine) (DNPS-Cl) in acidic conditions. researchgate.net | N-terminal peptide with a 2-thiol-tryptophan (2SH-Trp) auxiliary. researchgate.net |
| Ligation | Native chemical ligation between the 2SH-Trp peptide and a C-terminal peptide thioester. rsc.org | Aqueous buffer (pH ~7), thiol additives (e.g., MPAA). wikipedia.orgresearchgate.net | Full-length peptide linked via a thioester bond to the auxiliary. |
| Desulfurization | Reductive removal of the thiol auxiliary to form a native peptide bond. rsc.org | Radical-based or metal-catalyzed reduction (e.g., Raney Nickel). frontiersin.orgrsc.org | Final protein with a native peptide bond at the Trp-Xaa junction. |
A second, powerful strategy enabled by the inclusion of 5-chlorotryptophan is the use of the halogen atom as a versatile chemical handle for post-synthesis ligation, often referred to as late-stage functionalization. nih.govd-nb.info The carbon-chlorine bond on the indole ring is amenable to various transition-metal-catalyzed cross-coupling reactions, most notably those employing palladium catalysts. nih.govacs.org This allows for the covalent attachment (ligation) of a wide array of new chemical groups to the tryptophan side chain after the full peptide has been synthesized and purified.
This approach offers significant flexibility, as a single peptide precursor containing 5-chlorotryptophan can be used to generate an entire library of modified proteins, each with a unique functional group at the ligation site. nih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Mizoroki-Heck couplings have been successfully used to modify halogenated tryptophan residues, introducing novel aryl and alkyl moieties. nih.govd-nb.info This capability is invaluable for structure-activity relationship studies, the development of peptide-based therapeutics, and the creation of proteins with novel properties.
Table 2: Examples of Post-Synthesis Ligation via Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst/Conditions | Ligated Moiety |
|---|---|---|---|
| Negishi Coupling | Organozinc Reagents (e.g., Alkyl-ZnI) | Pd(amphos)₂Cl₂ d-nb.info | Alkyl groups d-nb.info |
| Suzuki-Miyaura Coupling | Boronic Acids (e.g., Aryl-B(OH)₂) | Palladium Catalyst (e.g., Pd(OAc)₂) | Aryl groups d-nb.info |
| Sonogashira-Hagihara Coupling | Terminal Alkynes | Palladium Catalyst, Copper(I) co-catalyst | Alkynyl groups d-nb.info |
| Mizoroki-Heck Coupling | Alkenes | Palladium Catalyst, Base | Alkenyl groups d-nb.info |
Derivatization and Functionalization Studies of L N Boc 5 Chlorotryptophan
Strategies for Further Chemical Modification
The derivatization of L-N-Boc-5-chlorotryptophan can be approached through several synthetic strategies, primarily targeting the indole (B1671886) ring and the carboxylic acid moiety. The presence of the chlorine atom on the indole ring opens up possibilities for cross-coupling reactions, while the carboxylic acid can be modified using standard peptide coupling techniques.
One of the most powerful methods for modifying the indole ring of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the chlorinated indole and a variety of organoboron compounds, such as boronic acids and their esters. mdpi.comacs.org This strategy allows for the introduction of a wide range of substituents at the 5-position of the tryptophan indole ring, including aryl, heteroaryl, and alkyl groups. The reaction typically proceeds under mild conditions and shows good tolerance to various functional groups present in the amino acid. mdpi.com A study on the Suzuki-Miyaura cross-coupling of bromotryptophan derivatives at ambient temperature highlights the potential for such reactions on halogenated tryptophans. nih.gov
The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts, often in the form of Pd(OAc)₂, in combination with phosphine (B1218219) ligands like SPhos, have been shown to be effective for the arylation of halogenated indoles. rsc.org The use of water-soluble phosphine ligands can enable these reactions to be carried out in aqueous media, which is beneficial for biological applications. nih.gov
Another strategy for the functionalization of the indole ring is through palladium-catalyzed C-H activation . This approach allows for the direct formation of new bonds at other positions of the indole ring, although the regioselectivity can be influenced by directing groups. unimi.it For instance, the N-H of the indole can be functionalized, which in turn can direct the catalyst to a specific C-H bond for subsequent reactions.
The carboxylic acid group of this compound is readily available for modification through amide bond formation . Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, can be used to couple the amino acid to other amines, peptides, or functionalized linkers. nih.govcsic.es This is a fundamental step in the incorporation of this compound into peptide chains during solid-phase peptide synthesis (SPPS). researchgate.net
| Modification Strategy | Target Site | Key Reagents/Catalysts | Potential Modifications |
| Suzuki-Miyaura Coupling | C5 of Indole Ring | Pd catalysts (e.g., Pd(OAc)₂), Phosphine ligands (e.g., SPhos), Boronic acids/esters | Aryl, heteroaryl, alkyl groups |
| C-H Activation | Various C-H bonds on Indole Ring | Pd catalysts, Directing groups | Alkenylation, arylation |
| Enzymatic Halogenation | Indole Ring | Tryptophan halogenases | Introduction of other halogens |
| Amide Bond Formation | Carboxylic Acid | Peptide coupling reagents (e.g., DCC, HATU) | Peptide synthesis, conjugation to amines |
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of peptides and other molecules can be significantly influenced by the incorporation of modified amino acids like this compound. Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological function.
The introduction of a chlorine atom at the 5-position of the tryptophan indole ring can have several effects on the properties of a peptide. Halogenation generally increases the hydrophobicity of the amino acid side chain, which can enhance the interaction of the peptide with biological membranes or hydrophobic pockets of proteins. mdpi.com SAR studies on antimicrobial peptides (AMPs) have shown a correlation between the enhanced hydrophobicity from halogenation and their antimicrobial activity. mdpi.comresearchgate.net
The position and nature of the halogen atom are critical. For instance, in a study on derivatives of the antimicrobial peptide NCR169C, the replacement of tryptophan with 5-fluorotryptophan (B555192) or 6-fluorotryptophan significantly enhanced antimicrobial activity. nih.gov Conversely, a study on argyrin analogues found that the derivative containing (S)-5-chloro-tryptophan was essentially inactive, whereas the (S)-5-methoxy-tryptophan analogue showed some activity. rsc.org This highlights that the electronic and steric effects of the substituent at the 5-position play a crucial role in determining the biological activity.
Furthermore, the introduction of halogen atoms can influence the conformational properties of a peptide, potentially stabilizing a specific secondary structure that is important for its activity. mdpi.com Fluorination, for example, has been shown to affect the folding propensity of peptides. mdpi.com
| Structural Modification | Potential Impact on Activity | Rationale |
| Variation of Halogen at C5 | Modulate bioactivity | Different halogens have varying sizes, electronegativity, and hydrophobicity. |
| Diverse Substituents at C5 | Probe steric and electronic requirements | Introduction of aryl, alkyl, and functional groups to optimize interactions with the target. |
| Modification of Peptide Backbone | Alter conformation and stability | Changes in the peptide sequence can affect the overall structure and proteolytic stability. mdpi.com |
| N-methylation of Indole | Influence hydrogen bonding and conformation | Removal of the indole N-H can impact interactions and peptide folding. |
Biochemical and Biological Activity Investigations
Influence on Tryptophan Metabolic Pathways
Tryptophan serves as a crucial precursor for several vital metabolic pathways, including the synthesis of the neurotransmitter serotonin (B10506) and the production of kynurenine (B1673888) pathway metabolites. The introduction of a halogen, such as chlorine, at the 5-position of the indole (B1671886) ring can significantly alter how the molecule is recognized and processed by the enzymes within these pathways.
The synthesis of serotonin (5-hydroxytryptamine, 5-HT) is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step of converting L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). fu-berlin.de This pathway is a primary target for drugs modulating serotonin levels in the body. nih.gov
Research into TPH inhibitors has shown that modifications to the tryptophan structure can lead to potent enzymatic inhibition. For instance, p-chlorophenylalanine (PCPA) is a well-known irreversible inhibitor of TPH that effectively depletes serotonin levels. hellobio.comwikipedia.orgrndsystems.com Furthermore, studies have identified other halogenated tryptophan derivatives, such as 6-chlorotryptophan, as potent inhibitors of TPH. cabidigitallibrary.org These findings strongly suggest that the presence of a chlorine atom on the indole ring, as seen in 5-chlorotryptophan, can interfere with the catalytic activity of TPH. The enzyme, which normally binds L-tryptophan to hydroxylate the 5-position, may bind 5-chlorotryptophan, but the existing chlorine atom could sterically hinder or electronically disfavor the hydroxylation reaction, leading to competitive inhibition of the serotonin synthesis pathway. The development of specific TPH1 inhibitors for peripheral tissues has become a therapeutic strategy for various diseases, highlighting the importance of compounds that can modulate this pathway. nih.govnih.gov
The kynurenine pathway is the principal route for tryptophan degradation in the body, accounting for over 90% of its metabolism. nih.govmdpi.com This pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), produces a cascade of neuroactive and immunomodulatory metabolites. nih.govfrontiersin.org
There is direct evidence that chlorinated tryptophan derivatives can modulate this pathway. For example, research has demonstrated that 6-chlorotryptophan is metabolized to 4-chloro-3-hydroxyanthranilic acid, which acts as a potent inhibitor of 3-hydroxyanthranilic acid oxidase, a key enzyme within the kynurenine pathway. capes.gov.br This inhibition can alter the balance of downstream metabolites. Other studies have noted that compounds like 6-chlorotryptophan can reduce the formation of quinolinic acid, a neurotoxic metabolite produced by the pathway. tandfonline.com Given that IDO1 is a critical target for cancer immunotherapy due to its role in immune suppression, inhibitors of this enzyme are of significant interest. frontiersin.orgnih.govfrontiersin.org While many known IDO1 inhibitors are tryptophan or indole derivatives, the specific inhibitory activity of 5-chlorotryptophan on IDO1 or TDO is an area for further investigation. acs.org The existing data on related chlorinated compounds suggest a high likelihood that 5-chlorotryptophan or its metabolites could also serve as modulators of kynurenine pathway enzymes.
The gut microbiota plays a significant role in tryptophan metabolism, converting dietary tryptophan into a variety of indole derivatives. mdpi.comunimi.it These microbial metabolites, such as indolepropionic acid (IPA), are crucial signaling molecules that can influence host immunity and gut barrier function. mdpi.com
Halogenated tryptophan derivatives have been shown to possess antimicrobial and antiparasitic properties, which would inherently alter the metabolic activity of the gut microbiota. nih.govresearchgate.net A study investigating the trypanocidal (parasite-killing) activity of various halogenated tryptophans, including 5-chlorotryptophan, found that these compounds disrupt essential amino acid metabolism in Trypanosoma brucei. nih.govplos.org Metabolomic analysis of parasites treated with a related compound, 7-bromo-tryptophan methyl ester, revealed significant changes in the levels of aromatic amino acid metabolites, including indolepyruvate and indole lactate. plos.org This indicates that halogenated tryptophans can interfere with the enzymatic pathways that process tryptophan in microorganisms. Consequently, the introduction of 5-chlorotryptophan into a microbial environment could disrupt the normal production of indole derivatives, potentially altering the complex signaling network between the gut microbiota and the host. frontiersin.orgfrontiersin.orgmicrobialcell.com
Modulation of Kynurenine Pathway Enzymes
Studies on Receptor Interactions and Ligand Binding
The ability of a molecule to bind to a biological receptor is fundamental to its pharmacological effect. The addition of a halogen atom to a ligand like tryptophan can significantly alter its binding properties through changes in size, electronics, and hydrophobicity.
While direct receptor binding studies for 5-chlorotryptophan are not extensively documented in public literature, research on related compounds provides valuable insights. For example, computational studies have been performed to assess the binding energy of 6-chlorotryptophan within the binding site of the HDM2 protein. Furthermore, experimental work on the bacterial multidrug binding protein LmrR has demonstrated the profound impact of halogenation on ligand binding. acs.org In this study, progressive fluorination of a key tryptophan residue (W96) in the binding pocket systematically decreased the binding affinity for the drug daunorubicin. acs.org This linear relationship between the number of fluorine atoms and the change in binding energy highlights that the altered electrostatic potential of the halogenated indole ring is a critical determinant of the π-π stacking interactions that stabilize the ligand-receptor complex. acs.org These findings establish a clear principle: halogenating the tryptophan indole ring directly modulates its interaction with protein binding sites. Therefore, it is highly probable that 5-chlorotryptophan would exhibit distinct binding affinities and specificities for tryptophan-binding receptors compared to its non-halogenated parent compound.
| Protein System | Modification | Observed Effect | Reference |
|---|---|---|---|
| LmrR (Multidrug Binding Protein) | Progressive fluorination of W96 | Gradual 6-fold decrease in binding affinity for Daunorubicin. | acs.org |
| RibU (Riboflavin Transporter) | Progressive fluorination of W68 | Gradual 15-fold decrease in binding affinity for Riboflavin. | acs.org |
| HDM2 (p53-binding protein) | 6-chlorotryptophan in peptidomimetic | Computational studies analyzed energetic contributions to binding energy. |
Assessment of Enzyme Inhibition or Activation (e.g., Tryptophan Hydroxylase, Halogenases)
As discussed previously, chlorinated tryptophans are known inhibitors of TPH, the rate-limiting enzyme in serotonin synthesis. cabidigitallibrary.org Beyond inhibition, it is also crucial to recognize that 5-chlorotryptophan is itself a product of enzymatic activity.
Investigations into Antimicrobial or Other Bioactive Properties of Related Compounds
The incorporation of halogenated amino acids is a strategy used in nature to enhance the biological activity of peptides and other secondary metabolites. mdpi.com Several natural products containing 5-chlorotryptophan have been discovered, and they exhibit significant antimicrobial properties.
Furthermore, studies on synthetic halogenated tryptophan derivatives have demonstrated broad bioactive potential. A systematic investigation into a series of halogenated tryptophan analogues and their methyl esters revealed significant trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.govplos.org As shown in the table below, 5-chloro-L-tryptophan and its methyl ester were both active against the parasite. nih.gov
| Compound | Modification | EC50 vs T. brucei (μM) | EC50 vs HeLa Cells (μM) |
|---|---|---|---|
| 5-Chloro-L-tryptophan | 5-Cl | 60.6 | >250 |
| 5-Chloro-L-tryptophan methyl ester | 5-Cl | 16.5 | >250 |
| 4-Chloro-L-tryptophan | 4-Cl | >250 | >250 |
| 6-Chloro-L-tryptophan | 6-Cl | >250 | >250 |
| 7-Chloro-L-tryptophan | 7-Cl | >250 | >250 |
| 5-Bromo-L-tryptophan | 5-Br | 29.2 | >250 |
| 7-Bromo-L-tryptophan methyl ester | 7-Br | 1.2 | 12.7 |
Data adapted from PLOS Neglected Tropical Diseases, 2020. nih.govplos.org
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Novel Pharmacological Agents
The primary application of L-N-Boc-5-chlorotryptophan lies in its role as a starting material or intermediate in the synthesis of new pharmacological agents. The presence of the Boc group is crucial for peptide synthesis, as it protects the amino group, preventing unwanted side reactions and allowing for the controlled, stepwise addition of amino acids to form complex peptide chains. lookchem.com This ensures the creation of specific peptide sequences with high purity and yield. lookchem.com
Medicinal chemists utilize this compound to construct molecules with potential biological activity, including new drugs. The introduction of the chlorine atom onto the tryptophan scaffold can significantly alter the resulting molecule's physical and chemical properties, which can, in turn, influence its biological activity. This strategic modification is a key aspect of rational drug design, where the goal is to create compounds with enhanced efficacy and specificity for their biological targets.
Development of Bioactive Compounds with Altered Pharmacological Profiles
The modified structure of this compound is instrumental in the development of bioactive compounds with altered pharmacological profiles. lookchem.com By incorporating this chlorinated analog of tryptophan into a larger molecule, researchers can investigate how this change affects the compound's interaction with biological systems. lookchem.com The chlorine atom can influence factors such as binding affinity to receptors or enzymes, metabolic stability, and bioavailability.
Role in Lead Discovery and Optimization
In the multi-stage process of drug discovery, this compound plays a role in both lead discovery and lead optimization. biobide.com Lead discovery involves identifying initial compounds, or "hits," from large chemical libraries that show promising activity against a specific biological target. The unique structure of this compound makes it a valuable component in the synthesis of diverse compound libraries for screening.
Preclinical Investigations of this compound-Derived Therapeutics
While direct preclinical data on this compound itself is limited in the provided search results, its incorporation into novel therapeutic agents is a key step leading to preclinical investigations. Once a promising drug candidate is developed using this building block, it undergoes rigorous preclinical testing to evaluate its safety and efficacy before it can be considered for clinical trials in humans. biobide.com These studies are essential for understanding how the compound behaves in a living system and for identifying any potential toxicities. biobide.com The insights gained from these preclinical investigations are critical for advancing new drugs through the development pipeline. biobide.com
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Methodologies for Purity and Enantiomeric Excess Determination
The purity and enantiomeric excess of L-N-Boc-5-chlorotryptophan are critical parameters that are meticulously evaluated. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these assessments.
Purity Determination by HPLC:
Reverse-phase HPLC is commonly utilized to determine the chemical purity of this compound. In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic feature, and the presence of any impurities would be indicated by additional peaks in the chromatogram. The purity is often reported as a percentage, with values of 95% to over 99% being common for commercial and research-grade material. lookchem.comproactivemr.comlookchem.comsigmaaldrich.comachemblock.com
Enantiomeric Excess Determination by Chiral HPLC:
Due to the chiral nature of this compound, it is essential to determine the proportion of the desired L-enantiomer relative to its D-enantiomer counterpart. This is achieved through chiral HPLC, which employs a chiral stationary phase (CSP). These CSPs are designed to interact differently with the two enantiomers, leading to their separation.
Several types of chiral stationary phases are effective for the separation of amino acid derivatives. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. mdpi.com Another class of effective CSPs are the macrocyclic glycopeptides, like teicoplanin and vancomycin, which offer multiple chiral recognition sites. chromatographyonline.comsigmaaldrich.com For amino acids and their derivatives, ligand-exchange chromatography and Pirkle-type columns can also provide excellent enantiomeric resolution. scas.co.jp The choice of mobile phase, often a mixture of organic solvents like hexane (B92381) and ethanol, is optimized to achieve baseline separation of the enantiomers. scas.co.jp The enantiomeric excess (ee) is then calculated from the relative peak areas of the L- and D-enantiomers in the chromatogram. For many applications, an enantiomeric excess of greater than 99% is required. nih.gov
Interactive Data Table: HPLC Methodologies for this compound Analysis
| Parameter | Method | Typical Conditions | Purpose |
| Chemical Purity | Reverse-Phase HPLC | C18 column; mobile phase gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid. | To quantify the percentage of the desired compound and detect any synthesis-related impurities. |
| Enantiomeric Excess | Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based, macrocyclic glycopeptide); isocratic or gradient elution with organic solvents. | To separate and quantify the L- and D-enantiomers and determine the optical purity. |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying any modifications. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the molecular framework of this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the tert-butoxycarbonyl (Boc) protecting group, the protons on the indole (B1671886) ring, and the protons of the amino acid backbone. For example, the nine protons of the Boc group typically appear as a singlet around 1.4 ppm. The aromatic protons of the 5-chloroindole (B142107) ring will show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atom. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the indole ring, and the aliphatic carbons all appear at characteristic chemical shift ranges. chemicalbook.com
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its elemental composition and fragmentation patterns, which further aids in structural confirmation.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like amino acid derivatives. It typically generates protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound. rsc.org
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule. For instance, fragmentation may involve the loss of the Boc group or cleavage of the amino acid side chain. nih.govmdpi.com
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Type of Information | Expected Observations |
| ¹H NMR | Proton environment and connectivity | Signals for Boc group (~1.4 ppm), indole protons (aromatic region), and amino acid backbone protons. |
| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbons, indole carbons, and aliphatic carbons of the Boc group and amino acid backbone. |
| Mass Spectrometry (ESI-MS) | Molecular weight and formula | Detection of [M+H]⁺ or [M+Na]⁺ ions, with high-resolution data confirming the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation | Characteristic fragmentation patterns, including loss of the Boc group and side-chain cleavage. |
Future Directions and Emerging Research Areas
Integration with Chemoinformatic and Computational Drug Design
The incorporation of non-canonical amino acids (NCAAs) like 5-chlorotryptophan is a key strategy in modern drug discovery to enhance the properties of peptide-based therapeutics, such as metabolic stability, binding affinity, and cell permeability. rsc.org L-N-Boc-5-chlorotryptophan is an ideal candidate for integration into chemoinformatic and computational drug design workflows, which accelerate the identification and optimization of novel drug candidates.
Computational tools and packages are increasingly capable of handling modified peptides and non-natural amino acids. tandfonline.com Platforms like p2smi and PepFun 2.0 can convert peptide sequences containing NCAAs into machine-readable formats (like SMILES), generate 3D conformers, and calculate key molecular properties for analysis. tandfonline.comarxiv.org This allows for the creation of vast virtual libraries of peptides incorporating this compound. These libraries can be subjected to high-throughput virtual screening and molecular docking simulations to predict their binding affinity to therapeutic targets. acs.org
Furthermore, generative artificial intelligence models can now design novel peptides with desired properties, explicitly incorporating non-natural building blocks to navigate a chemical space beyond natural amino acids. rsc.org The data from peptides containing 5-chlorotryptophan can be used to train machine learning models to better predict structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutics. tandfonline.com Computational methods can also be used to estimate the binding energy of a ligand to a protein, taking into account steric and electrostatic interactions, which are influenced by the chloro- and Boc- groups. uzh.ch
Table 1: Illustrative Chemoinformatic Workflow for this compound in Peptide Drug Design
| Step | Description | Tools & Techniques | Relevance of this compound |
|---|---|---|---|
| 1. Library Generation | Creation of a virtual library of peptides by computationally incorporating the modified amino acid into various peptide backbones. | p2smi, PepINVENT, Python toolkits rsc.orgarxiv.org | Serves as a key non-canonical building block to expand chemical diversity. |
| 2. Property Calculation | Calculation of physicochemical properties for each peptide in the library (e.g., molecular weight, logP, polar surface area). | PepFun 2.0, RDKit tandfonline.com | The chlorine atom significantly alters electronic properties and hydrophobicity. |
| 3. Virtual Screening & Docking | Simulating the binding of each peptide to a specific biological target to predict binding affinity and mode. | AutoDock, Rosetta, Molecular Dynamics (MD) Simulations acs.org | The halogen can form specific halogen bonds, potentially increasing target affinity. |
| 4. SAR & QSAR Modeling | Developing quantitative structure-activity relationship models to understand how modifications impact biological activity. | Machine Learning (e.g., Random Forest, Neural Networks) | Provides crucial data points for building predictive models for halogenated compounds. |
| 5. Lead Optimization | Iterative redesign of promising peptide candidates to improve therapeutic properties based on computational predictions. | Hybrid Computational Workflows acs.org | Acts as a modifiable unit for fine-tuning the efficacy and pharmacokinetic profile. |
Exploration in Advanced Materials Science and Biotechnology
The application of modified amino acids is expanding beyond pharmaceuticals into the realms of materials science and biotechnology. nih.gov Halogenated molecules are critical in these fields due to their ability to confer enhanced biological activities and stability. in-part.com
In materials science, both natural and unnatural amino acids are increasingly viewed as sustainable building blocks for advanced materials. nih.gov Artificially designed peptides containing modified residues can exhibit novel properties. The unique electronic characteristics of the chlorinated indole (B1671886) ring of this compound could be exploited in the development of functional materials, such as organic semiconductors, biosensors, or materials with unique optical properties.
Table 2: Potential Applications of this compound in Materials Science & Biotechnology
| Area | Potential Application | Rationale | Supporting Research Field |
|---|---|---|---|
| Biotechnology | Engineered Protein Therapeutics | Site-specific incorporation can enhance protein stability, function, or target binding. nih.gov | Genetic Code Expansion, Protein Engineering |
| Biosynthesis of Novel Antibiotics | Serves as a precursor in engineered biosynthetic pathways to create new antimicrobial compounds. in-part.comacs.org | Synthetic Biology, Metabolic Engineering | |
| Advanced Materials | Functional Polymers & Peptides | The halogenated indole can be used to tune electronic properties for applications in organic electronics. nih.gov | Polymer Chemistry, Materials Engineering |
| Biosensors | Can act as a recognition element or a signal transducer when incorporated into a material matrix. | Nanotechnology, Supramolecular Chemistry |
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound is increasingly being scrutinized through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use renewable resources. rsc.org
Traditional chemical synthesis of this compound typically involves a two-step process: protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by regioselective chlorination of the indole ring. While effective, this route often relies on stoichiometric reagents, hazardous solvents, and can have a low atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. primescholars.com
Emerging research focuses on creating more sustainable synthetic routes. Key areas of improvement include:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives. For the chlorination step, this could involve biocatalysis using tryptophan halogenase enzymes. frontiersin.org These enzymes can offer high regioselectivity (e.g., at the 5-position) under mild, aqueous conditions, representing a significant improvement over traditional chemical methods that may require harsh conditions and produce unwanted isomers. chemistryviews.orgacs.org
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the product. Addition reactions are inherently more atom-economical than substitution reactions that generate byproducts. primescholars.com While the Boc-protection step has a poor atom economy due to the generation of byproducts, alternative green methods for amino acid modification are being developed. rsc.org
Renewable Feedstocks & Biocatalysis: A paradigm shift involves moving away from chemical synthesis toward biosynthesis. Researchers have successfully engineered E. coli to produce various halogenated tryptophan molecules directly from glucose, a renewable feedstock. in-part.com This approach combines metabolic engineering and biocatalysis to create a sustainable and environmentally friendly manufacturing process. in-part.comresearchgate.net
Table 3: Green Chemistry Evaluation of a Typical Synthesis vs. Biocatalytic Approach
| Green Chemistry Principle | Traditional Chemical Synthesis | Emerging Biocatalytic/Biosynthetic Approach |
|---|---|---|
| 1. Prevention | Generates significant waste from reagents and solvents. | Minimal waste, as reactions occur in aqueous media. in-part.com |
| 2. Atom Economy | Poor, especially in the Boc-protection step which generates byproducts. primescholars.com | Potentially higher, especially in a one-pot or whole-cell system. |
| 3. Less Hazardous Chemical Syntheses | Often uses hazardous chlorinating agents and organic solvents. | Uses non-toxic halide salts (e.g., NaCl) and water as a solvent. nih.gov |
| 7. Use of Renewable Feedstocks | Based on petrochemical-derived starting materials. | Can utilize renewable feedstocks like glucose. in-part.com |
| 9. Catalysis | Often relies on stoichiometric reagents. | Employs highly specific and efficient enzymes (halogenases). frontiersin.orgmdpi.com |
Compound Index
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and purification strategies for preparing L-N-Boc-5-chlorotryptophan with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc-protection of L-tryptophan followed by regioselective chlorination at the 5-position. For Boc protection, tert-butoxycarbonyl (Boc) anhydride in basic conditions (e.g., NaOH/THF) is commonly used, as described for structurally similar Boc-protected tryptophan derivatives . Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high purity (>95% by HPLC). Characterization should include H/C NMR, mass spectrometry, and chiral HPLC to confirm enantiomeric integrity .
Q. Which analytical techniques are most reliable for verifying the structural identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Purity assessment requires reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 280 nm (for indole absorption). For enantiopurity, chiral stationary-phase HPLC or polarimetry is recommended, referencing calibration curves for quantification .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective chlorination at the 5-position of the indole ring during synthesis?
- Methodological Answer : Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature, and catalyst). Electrophilic chlorination (e.g., N-chlorosuccinimide in DMF at 0°C) may favor the 5-position due to steric and electronic effects. Computational modeling (DFT) can predict reactivity, while LC-MS monitoring helps track intermediates. Comparative studies with analogs (e.g., 5-methoxy or 5-bromo derivatives) provide mechanistic insights .
Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns or unexpected mass fragments) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from rotamers (Boc group conformation) or residual solvents. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) can suppress rotameric effects. For mass spectrometry, collision-induced dissociation (CID) studies clarify fragmentation pathways. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) resolves ambiguities .
Q. What experimental design considerations are critical for optimizing Boc deprotection in downstream peptide synthesis applications?
- Methodological Answer : Boc removal under mild acidic conditions (e.g., TFA/DCM) minimizes side reactions. Kinetic studies (via H NMR or inline FTIR) optimize reaction time and temperature. Stability assays (pH, temperature) assess degradation risks. Comparative trials with alternative protecting groups (e.g., Fmoc) inform robustness in solid-phase peptide synthesis .
Q. How can researchers evaluate the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–8 weeks, analyzed via HPLC, identify degradation products (e.g., dechlorination or Boc cleavage). Stress testing (oxidative, acidic, or basic conditions) reveals vulnerability thresholds. For reaction stability, in situ monitoring (Raman spectroscopy) tracks real-time decomposition during coupling reactions .
Methodological Frameworks for Research Design
- Data Contradiction Analysis : Follow ’s guidelines for reproducibility by documenting all experimental parameters (solvent batches, instrument calibration) and providing raw data in supplementary materials .
- Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in Boc-protected amino acid literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
